3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organoboron compound known for its unique structural properties and reactivity. This compound features a boron atom integrated into a polycyclic aromatic framework, which imparts distinct electronic and photophysical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactions. One common approach includes the formation of the boron-containing core through a sequence of cyclization and functionalization reactions. Key steps often involve the use of boronic acids or boronate esters as starting materials, followed by cyclization reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable reaction setups, and ensuring efficient purification processes. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The boron center can participate in redox reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to changes in the boron oxidation state .
Scientific Research Applications
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoboron compounds.
Biology: Studied for its potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, including OLEDs and other optoelectronic devices
Mechanism of Action
The mechanism by which 3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects is primarily related to its electronic structure. The boron atom acts as a Lewis acid, facilitating interactions with various Lewis bases. This interaction can lead to changes in the electronic properties of the compound, influencing its reactivity and photophysical behavior. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in bioimaging or interacting with other materials in optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene: Lacks the chlorine substituent but shares the same boron-containing core.
Triazole-functionalized derivatives: These compounds have additional functional groups that modify their reactivity and properties
Uniqueness
3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of the chlorine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H10BClO2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-chloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaene |
InChI |
InChI=1S/C18H10BClO2/c20-11-8-9-13-17(10-11)22-16-7-3-6-15-18(16)19(13)12-4-1-2-5-14(12)21-15/h1-10H |
InChI Key |
WTLFKMLAJZPBSQ-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=C(C=C(C=C3)Cl)OC4=CC=CC(=C41)OC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.